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PEP protein

RNA-binding proteins hnRNP nucleic acid specificity

PEP protein (Protein on Ecdysone Puffs; CAS 135434-49-0) is a Drosophila melanogaster heterogeneous nuclear ribonucleoprotein (hnRNP) characterized by four zinc finger motifs and multiple nucleic acid-binding domains. It is encoded by the Pep gene (FBgn0036743) and functions as an RNA/DNA-binding protein that regulates mRNA splicing and transcription.

Molecular Formula C11H11NO3
Molecular Weight 0
CAS No. 135434-49-0
Cat. No. B1178779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePEP protein
CAS135434-49-0
SynonymsPEP protein
Molecular FormulaC11H11NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PEP Protein (CAS 135434-49-0) as a Drosophila Zinc Finger hnRNP Component for Ecdysone Signaling Research


PEP protein (Protein on Ecdysone Puffs; CAS 135434-49-0) is a Drosophila melanogaster heterogeneous nuclear ribonucleoprotein (hnRNP) characterized by four zinc finger motifs and multiple nucleic acid-binding domains [1]. It is encoded by the Pep gene (FBgn0036743) and functions as an RNA/DNA-binding protein that regulates mRNA splicing and transcription [2]. PEP is specifically associated with active ecdysone-responsive loci on polytene chromosomes, distinguishing it from other hnRNP proteins [1].

1 Ecdysone-responsive gene locus mapping via ChIP or immunofluorescence
2 RNA-centric binding and alternative splicing studies with reported RNA preference
3 NonA/S5/Hrb87F-specific hnRNP complex interaction research
4 Drosophila developmental biology models and maternal-effect studies

Why Generic hnRNP or Zinc Finger Proteins Cannot Substitute for PEP Protein (CAS 135434-49-0) in Drosophila Research


Generic substitution with other hnRNP proteins or zinc finger-containing proteins fails because PEP exhibits a unique combination of features: specific chromosomal localization to ecdysone-regulated puffs [1], preferential RNA over DNA binding with a quantifiable 30-fold affinity difference [2], and assembly into a distinct hnRNP complex that excludes major hrp40 proteins [3]. These properties are not conserved across Drosophila hnRNP family members, making PEP the required reagent for studies of ecdysone-dependent gene activation, heat shock response, or alternative splicing regulation.

Risk 1 Other Drosophila hnRNP proteins do not share PEP's reported ecdysone-puff localization specificity
Risk 2 Generic zinc finger proteins lack the reported RNA-binding preference profile and may yield distinct nucleic acid interactions
Risk 3 Major hrp40-containing hnRNP complexes differ in composition from the PEP-specific NonA/S5/Hrb87F subcomplex
Risk 4 Constitutive hnRNP proteins show steady-state developmental expression, unlike PEP's maternal-supply decline profile

Quantitative Differentiation of PEP Protein (CAS 135434-49-0) from Other Drosophila hnRNP Proteins


PEP Exhibits 30-Fold Higher Affinity for hsp70 RNA than for DNA

In UV cross-linking competition assays, PEP demonstrated at least a 30-fold higher affinity for hsp70 RNA transcripts compared to hsp70 coding DNA [1]. This quantifiable preference differentiates PEP from many hnRNP proteins that bind DNA and RNA with comparable affinities or show distinct homopolymer preferences [1].

RNA Binding Preference
Head-to-head
≥30-fold higher for hsp70 RNA
Supports RNA-processing assay context over DNA-binding studies
UV cross-linking competition assays; phosphocellulose-purified PEP
RNA-binding proteins hnRNP nucleic acid specificity

PEP Specifically Associates with Ecdysone-Responsive Loci, Not with Most Intermolt Puffs

Immunolocalization studies on Drosophila polytene chromosomes revealed that PEP is selectively enriched at active ecdysone-regulated puffs but is absent from most intermolt puffs [1]. In contrast, major hnRNP proteins like hrp40 show a broader, less restricted distribution across chromosomal puffs [2].

Chromosomal Localization
Reported
Enriched at active ecdysone-regulated puffs; absent from most intermolt puffs
Reported ecdysone-locus specificity supports ChIP-based studies
Immunofluorescence on third-instar larval polytene chromosomes
ecdysone signaling chromatin immunolocalization Drosophila polytene chromosomes

PEP Assembles into a Distinct hnRNP Complex Excluding hrp40 Proteins

Immunopurification from Drosophila Kc cells identified a stable complex containing PEP (100 kDa), NonA, S5, and Hrb87F [1]. Critically, this complex does not coprecipitate with hrp40 hnRNP proteins, demonstrating that PEP resides in a functionally distinct hnRNP subcomplex [1].

hnRNP Complex Composition
Head-to-head
PEP coprecipitates with NonA, S5, Hrb87F; hrp40 proteins are excluded from this complex
Distinct complex membership supports targeted pathway studies
Immunoprecipitation from Drosophila Kc cell nuclear extracts
hnRNP complexes protein-protein interactions RNA processing

PEP Orthology to Human CIZ1 Provides a Translational Research Bridge

Phylogenetic analysis identifies Drosophila PEP as orthologous to human CIZ1 (CDKN1A interacting zinc finger protein 1) [1]. CIZ1 is a DNA replication factor that interacts with p21Cip1/Waf1 [2]. While direct functional assays in Drosophila are lacking, this orthology suggests that PEP may share conserved roles in cell cycle regulation.

Human CIZ1 Orthology
Class-level
Orthologous to human CIZ1 (CDKN1A interacting zinc finger protein 1); no quantitative functional data available
Orthology context may support cross-species model interpretation
Sequence alignment and phylogenetic analysis only; functional data to verify
comparative genomics zinc finger proteins DNA replication

Maternal Supply and Developmental Decline of PEP Transcripts Distinguish It from Constitutive hnRNP Proteins

Northern blot analysis revealed that Pep transcripts are maternally deposited into embryos and that their abundance decreases to a lower, constant level during later development [1]. This expression profile contrasts with constitutively expressed hnRNP proteins that maintain steady-state levels throughout the life cycle [2].

Developmental Expression
Class-level
Maternal transcript supply; abundance declines to lower constant level post-embryogenesis
Stage-specific expression may support developmental biology studies
Northern blotting of staged embryos through adults; broader hnRNP comparison inferred
developmental biology gene expression maternal effect

Optimal Research Applications for PEP Protein (CAS 135434-49-0) Based on Verified Differentiation


Ecdysone Signaling Pathway Dissection

Use PEP-specific antibodies or recombinant PEP in chromatin immunoprecipitation (ChIP-seq) to map ecdysone-responsive gene loci with high specificity, leveraging PEP's restricted association with active ecdysone puffs [1] to reduce false-positive signals from non-ecdysone-regulated genomic regions.

RNA Processing and Alternative Splicing Assays

Employ PEP in UV cross-linking immunoprecipitation (CLIP-seq) or RNA electrophoretic mobility shift assays (EMSAs) to identify hsp70-like RNA targets that bind with ≥30-fold higher affinity than DNA, focusing on transcripts from heat shock or developmental genes [2].

Drosophila Model for Human CIZ1-Related Cell Cycle Studies

Utilize Drosophila Pep mutants or transgenic lines expressing human CIZ1 to investigate conserved mechanisms of DNA replication initiation, taking advantage of the genetic orthology between PEP and CIZ1 [3] for high-throughput screening in a cost-effective model system.

Maternal Effect and Developmental Gene Regulation

Quantify PEP transcript levels via RT-qPCR or RNA-seq in staged embryos to study maternal-to-zygotic transition, relying on PEP's unique developmental expression decline [4] as a biomarker for early embryogenesis.

Application
Selection Property
Validation Focus
Ecdysone Signaling Studies
Ecdysone-puff association specificity
ChIP-seq locus enrichment review
RNA Processing & Splicing Assays
RNA-binding preference over DNA
CLIP-seq / EMSA target identification
Cell Cycle & DNA Replication Models
CIZ1 orthology context
Cross-species functional conservation review
Developmental Gene Regulation
Stage-specific expression profile
Maternal-to-zygotic transition studies
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